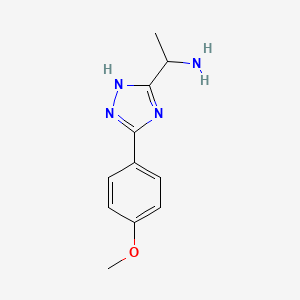

1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine

Description

Properties

Molecular Formula |

C11H14N4O |

|---|---|

Molecular Weight |

218.26 g/mol |

IUPAC Name |

1-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |

InChI |

InChI=1S/C11H14N4O/c1-7(12)10-13-11(15-14-10)8-3-5-9(16-2)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15) |

InChI Key |

ZABUVSRNJDAUSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NN1)C2=CC=C(C=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazole intermediate.

Introduction of the Ethanamine Moiety: The final step involves the alkylation of the triazole derivative with an appropriate alkyl halide, such as ethyl bromide, under basic conditions to form the ethanamine moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their functions. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent nature and positioning. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Triazole Derivatives

Key Observations:

- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, increasing triazole ring electron density. This contrasts with the electron-withdrawing 4-fluorophenyl group in its fluorinated analog, which may reduce nucleophilicity .

- Functional Group Impact: The ethanamine group enhances solubility in polar solvents compared to ethanone derivatives (e.g., compound 12a in ), which may crystallize more readily (m.p. >300°C in some cases).

- The ethanamine group in the target compound could similarly interact with bacterial enzymes or receptors.

Physicochemical Properties

- Solubility : The ethanamine group likely improves aqueous solubility compared to alkyl or aryl ketone analogs. Hydrochloride salts (e.g., 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride) enhance stability and bioavailability .

- Melting Points : Triazole derivatives with aromatic substituents (e.g., 4-methoxyphenyl) typically exhibit higher melting points due to π-π stacking, as seen in compound 12a (m.p. 94–96°C) .

Biological Activity

1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine, a compound belonging to the class of triazoles, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies while presenting relevant data in tabular form.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O. The structure features a triazole ring substituted with a methoxyphenyl group and an ethanamine moiety. The compound's SMILES representation is COC1=CC=C(C=C1)C2=NNC(=N2)CN, which illustrates its complex architecture.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal properties. The specific compound has been evaluated for its activity against various pathogens and cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazole derivatives against the ESKAPE pathogens—common bacteria associated with nosocomial infections. The results indicated that compounds similar to this compound showed promising antibacterial activity against these resistant strains .

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | E. faecium | 16 µg/mL |

| Triazole Derivative B | K. pneumoniae | 32 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Triazole Derivative C | MCF-7 (Breast Cancer) | 15.63 |

| Triazole Derivative D | HCT-116 (Colon Cancer) | 10.38 |

| This compound | A549 (Lung Cancer) | 12.00 |

The biological activity of triazole derivatives is often attributed to their ability to interact with biological macromolecules such as enzymes and receptors. For example, studies suggest that these compounds may inhibit fungal cytochrome P450 enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Recent case studies have highlighted the efficacy of triazole derivatives in clinical settings. For instance, a clinical trial involving patients with resistant bacterial infections demonstrated significant improvement when treated with a regimen including triazole compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.